molecular formula C17H20I3NO8 B1238527 Iopanoate glucuronide CAS No. 58051-18-6

Iopanoate glucuronide

Cat. No.: B1238527
CAS No.: 58051-18-6
M. Wt: 747.1 g/mol
InChI Key: UGUPACZOZNCKIV-JUXRMKITSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iopanoate glucuronide is a conjugated metabolite of iopanoic acid, a cholecystographic agent used for gallbladder imaging. Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), enhances the water solubility of iopanoic acid, facilitating its biliary excretion. Studies in rats demonstrate that this compound exhibits markedly higher biliary clearance (82% excretion within 60 minutes) compared to the parent compound (23%), highlighting its critical role in elimination . Urinary excretion of both forms is minimal (<3%), underscoring the dominance of hepatobiliary elimination .

Properties

CAS No.

58051-18-6

Molecular Formula

C17H20I3NO8

Molecular Weight

747.1 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C17H20I3NO8/c1-2-5(3-6-7(18)4-8(19)10(21)9(6)20)16(27)29-17-13(24)11(22)12(23)14(28-17)15(25)26/h4-5,11-14,17,22-24H,2-3,21H2,1H3,(H,25,26)/t5?,11-,12-,13+,14-,17-/m0/s1

InChI Key

UGUPACZOZNCKIV-JUXRMKITSA-N

SMILES

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Synonyms

IOP-G
iopanoate glucuronide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacokinetic and Transporter Profiles

  • Biliary Excretion Efficiency: Iopanoate glucuronide outperforms other glucuronides in biliary clearance. For example, morphine-3-glucuronide and estradiol-17β-glucuronide rely on transporters like OATP1B1/1B3 and MRP2 for efflux, but their biliary excretion rates are lower .
  • Transporter Impact: Transporter knockout models reveal divergent dependencies. MRP2 deficiency increases the AUC of ethinylestradiol glucuronide (46-fold) but only marginally affects morphine-3-glucuronide (1.5-fold) . This compound’s high biliary clearance suggests strong MRP2 dependence, though direct evidence is needed .

Structural and Reactivity Differences

  • Acyl Glucuronide Stability: this compound, as an acyl glucuronide, shares reactivity trends with compounds like gemfibrozil glucuronide. Unsubstituted acyl glucuronides exhibit faster degradation (e.g., t1/2 ~16 hours for dimethylated glucosides vs. 23.3 hours for glucuronides), driven by carboxylate group electronic effects . The carboxylate in glucuronides accelerates transacylation but slows hydrolysis compared to glucosides . Compound Series Degradation t1/2 (h) Reactivity Driver this compound Not reported Presumed acyl migration Gemfibrozil glucuronide 16 (dimethylated analog) Carboxylate electronic effects Ibuprofen glucuronide 23.3 (dimethylated analog) Steric hindrance
  • Structural Compaction: Primary glucuronides (e.g., triclosan glucuronide) are more compact (compaction factor = 1.174) than secondary metabolites (1.102), influencing transporter interactions . This compound’s structure may favor efficient MRP2-mediated efflux due to optimal spatial configuration.

Analytical and Metabolic Challenges

  • Detection Limitations: Like codeine- and hydromorphone-glucuronides, this compound may require specialized methods (e.g., dilute-and-shoot LC-MS/MS) due to matrix effects and poor recovery in solid-phase extraction . Enzymatic hydrolysis (β-glucuronidase) is often necessary to confirm glucuronide identity, as seen in studies of nicotine- and cotinine-glucuronides .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying iopanoate glucuronide in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for glucuronide conjugates. Reverse-phase HPLC coupled with UV or fluorescence detection is also viable for non-complex matrices. Validate methods using parameters such as linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (>80%). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How should researchers prepare samples for this compound analysis to minimize degradation?

  • Methodology : Use enzymatic hydrolysis (β-glucuronidase) to liberate aglycones from glucuronides in urine or plasma. For direct analysis of intact conjugates, employ solid-phase extraction (SPE) with polar sorbents (e.g., Oasis HLB), but note that glucuronides may elute during wash steps due to high polarity. Stabilize samples with antioxidants (e.g., ascorbic acid) and store at −80°C to prevent enzymatic degradation .

Q. What are the critical validation parameters for this compound assays in pharmacokinetic studies?

  • Methodology : Assess selectivity (no interference from matrix components), accuracy (85–115% recovery), and robustness (pH/temperature stability). Include dilution integrity tests for high-concentration samples. Correct for urinary creatinine levels to normalize excretion data, as unadjusted values may introduce variability .

Advanced Research Questions

Q. How can researchers address matrix effects when quantifying this compound using LC-MS/MS?

  • Methodology : Mitigate ion suppression/enhancement by optimizing chromatographic separation (e.g., gradient elution with 0.1% formic acid) to shift glucuronide retention away from matrix interferences. Use matrix-matched calibration curves and post-column infusion to identify suppression zones. Bayesian analysis of posterior probability distributions can model variability in signal recovery .

Q. What experimental design strategies optimize the detection of this compound conjugates in complex biological samples?

  • Methodology : Apply Design of Experiments (DOE) to optimize SPE conditions (e.g., sorbent type, wash/elution solvents). For in vivo studies, use longitudinal sampling to capture metabolic turnover rates. In hepatic models, measure flux parameters (e.g., gluconeogenesis/glycogenolysis fractions) via ²H NMR or stable isotope tracing, validated with Markov chain Monte Carlo (MCMC) simulations .

Q. How should contradictory data on this compound metabolic stability be analyzed in different experimental models?

  • Methodology : Conduct sensitivity analyses to identify confounding variables (e.g., species-specific UGT isoforms, tissue-specific expression). For discordant in vitro/in vivo results, use physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. Apply ANOVA with post-hoc tests to compare metabolic rates across models, and report effect sizes with 95% confidence intervals .

Q. What statistical approaches resolve variability in this compound pharmacokinetic data across populations?

  • Methodology : Stratify data by covariates (e.g., UGT1A1 polymorphisms, renal/hepatic function). Use mixed-effects modeling to account for inter-individual variability. For small cohorts, non-parametric tests (e.g., Mann-Whitney U) are preferable. Meta-analyses of cross-study data should assess heterogeneity via I² statistics .

Data Contradiction & Mechanistic Analysis

Q. How can researchers differentiate assay artifacts from true biological variations in this compound studies?

  • Methodology : Reanalyze samples with orthogonal methods (e.g., immunoassay vs. LC-MS/MS). Spike recovery experiments using isotopically labeled standards distinguish degradation from poor extraction efficiency. For tissue-specific discrepancies (e.g., liver vs. plasma levels), validate with microsomal stability assays and transporter inhibition studies .

Q. What mechanisms explain reduced this compound levels in disease models (e.g., hepatic impairment)?

  • Methodology : Profile UGT enzyme activity via substrate depletion assays in liver microsomes. Measure competing metabolic pathways (e.g., sulfation) using stable isotope tracers. In vivo, correlate glucuronide levels with biomarkers of hepatic function (e.g., bilirubin, ALT) and histopathology scores. Mechanistic studies may involve siRNA knockdown of UGT isoforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.